molecular formula C11H16N4O2 B2988855 2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one CAS No. 2649058-42-2

2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one

Cat. No. B2988855
CAS RN: 2649058-42-2
M. Wt: 236.275
InChI Key: YZQXSGJGMMVGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one, also known as HMPAO, is a radiopharmaceutical agent used in nuclear medicine imaging. It is a lipophilic complex that crosses the blood-brain barrier and binds to the cerebral cortex, allowing for the visualization of regional cerebral blood flow.

Mechanism Of Action

2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one binds to the cerebral cortex and is taken up by the brain cells. It is then metabolized by the mitochondria, where it is converted into a hydrophilic form that is trapped within the cells. The amount of 2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one that is trapped within the cells is proportional to the regional cerebral blood flow.
Biochemical and Physiological Effects:
2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one has no known biochemical or physiological effects beyond its use as a radiopharmaceutical agent in nuclear medicine imaging.

Advantages And Limitations For Lab Experiments

One advantage of 2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one is its ability to cross the blood-brain barrier and bind to the cerebral cortex, allowing for the visualization of regional cerebral blood flow. One limitation is its short half-life, which requires that it be used immediately after synthesis.

Future Directions

For research on 2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one include the development of new radiopharmaceutical agents with longer half-lives and improved imaging capabilities. Additionally, 2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one could be used in conjunction with other imaging techniques, such as magnetic resonance imaging, to provide a more comprehensive assessment of cerebral blood flow and neurological function.

Synthesis Methods

2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one is synthesized through a multistep process, starting with the reaction of 3-methylpyrazole with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propenyl)pyrazole. This compound is then reacted with 2-bromo-2-methylpropane to form 2-(2-methylpropyl)-5-(3-methylpyrazol-1-yl)pyrazole. Finally, this compound is reacted with technetium-99m to form 2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one.

Scientific Research Applications

2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one is used in nuclear medicine imaging to assess cerebral blood flow and diagnose various neurological disorders, including stroke, dementia, and epilepsy. It has also been used to study the effects of various drugs on cerebral blood flow and to investigate the neurobiology of addiction.

properties

IUPAC Name

2-(2-hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2,17)7-15-10(16)6-8(13-15)9-4-5-12-14(9)3/h4-5,17H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQXSGJGMMVGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C(=O)CC(=N1)C2=CC=NN2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxy-2-methylpropyl)-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one

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